molecular formula C18H19N5O2 B11599779 5-{[3-(1H-imidazol-1-yl)propyl]amino}-2-[(2-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile

5-{[3-(1H-imidazol-1-yl)propyl]amino}-2-[(2-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile

Cat. No.: B11599779
M. Wt: 337.4 g/mol
InChI Key: KYXXDVMQELOODJ-UHFFFAOYSA-N
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Description

This compound is a fascinating member of the imidazole family. Imidazole is a five-membered heterocyclic ring containing three carbon atoms, two nitrogen atoms, and two double bonds. It plays a crucial role in various natural products, including histidine, purine, histamine, and DNA structures. Our compound features an additional oxazole ring and a cyano group, making it structurally intriguing.

Preparation Methods

Synthetic Routes::

    Hantzsch Synthesis: The classic Hantzsch synthesis involves the condensation of an aldehyde, ammonia, and two equivalents of a β-ketoester. In our case, the aldehyde would be appropriately substituted to introduce the imidazole moiety.

    Oxazole Formation: The oxazole ring can be formed via cyclization of an α-halo ketone with an amidoxime, followed by dehydration.

    Nitrile Addition: The cyano group can be introduced through nucleophilic addition of a cyanide source.

Industrial Production:: While specific industrial methods for this compound might not be widely documented, the synthetic routes mentioned above can be adapted for large-scale production.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound may undergo oxidation at the nitrogen atoms or the phenyl ring.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole nitrogen or the oxazole nitrogen.

    Reduction: Reduction of the nitrile group to an amine is feasible.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Substitution: Alkyl halides or acyl chlorides.

    Reduction: Hydrogen gas over a metal catalyst (e.g., palladium on carbon).

Major Products::
  • Oxidation: N-oxide derivatives.
  • Substitution: Alkylated or acylated imidazole derivatives.
  • Reduction: Amines.

Scientific Research Applications

This compound’s versatility extends across disciplines:

    Chemistry: As a building block for novel heterocyclic compounds.

    Biology: Potential bioactive properties due to its imidazole and oxazole moieties.

    Medicine: Investigate its antibacterial, antitumor, or anti-inflammatory effects.

    Industry: Explore its use in materials science or catalysis.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, we can compare its structure and properties to other imidazole-containing molecules. Its unique combination of imidazole and oxazole rings sets it apart.

Properties

Molecular Formula

C18H19N5O2

Molecular Weight

337.4 g/mol

IUPAC Name

5-(3-imidazol-1-ylpropylamino)-2-[(2-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C18H19N5O2/c1-14-5-2-3-6-16(14)24-12-17-22-15(11-19)18(25-17)21-7-4-9-23-10-8-20-13-23/h2-3,5-6,8,10,13,21H,4,7,9,12H2,1H3

InChI Key

KYXXDVMQELOODJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC2=NC(=C(O2)NCCCN3C=CN=C3)C#N

Origin of Product

United States

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